![molecular formula C20H18ClN3OS B2723705 2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893947-24-5](/img/structure/B2723705.png)
2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is an organic compound with a complex structure that includes a chlorophenyl group, a methylphenyl group, and a thieno-pyrazole moiety
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chlorophenyl and methylphenyl groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can be compared with other similar compounds, such as:
- 4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
- 1H-Benzimidazole, 6-(4-chlorophenyl)-2-[5-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-3-yl] These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior.
Biological Activity
2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chlorophenyl group and a thieno[3,4-c]pyrazol moiety, suggest it may exhibit various biological activities. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
- Molecular Formula : C20H18ClN3O3S
- Molecular Weight : 397.89 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in critical biological pathways. Preliminary studies suggest that it could interfere with cell division processes and induce apoptosis in cancer cells by activating apoptotic signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar thieno[3,4-c]pyrazole structures possess notable anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of thieno[3,4-c]pyrazole can induce apoptosis in various cancer cell lines through the activation of caspase pathways .
- Case Study : A study published in MDPI highlighted the anticancer potential of pyrazolo derivatives, showing significant cytotoxic effects against human cancer cell lines with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Research Findings : In a comparative study of various thieno derivatives, it was found that some exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism is thought to involve disruption of bacterial cell wall synthesis.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Efficacy :
- A case study investigated the effects of thieno[3,4-c]pyrazole derivatives on human breast cancer cells. Results showed a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound.
- Antimicrobial Testing :
- Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-13-3-2-4-16(9-13)24-20(17-11-26-12-18(17)23-24)22-19(25)10-14-5-7-15(21)8-6-14/h2-9H,10-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROPBIMXVAVXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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